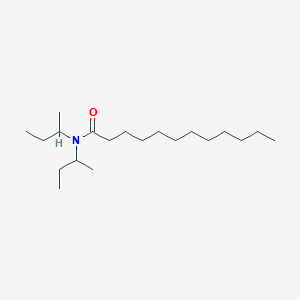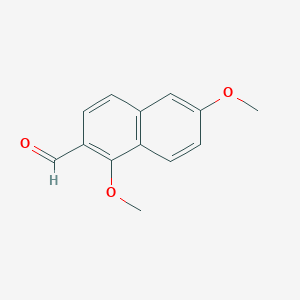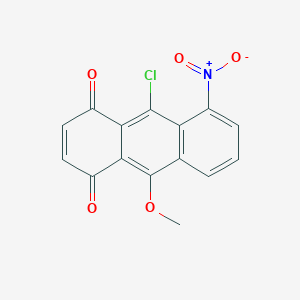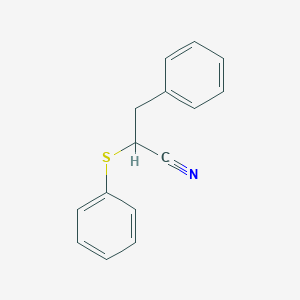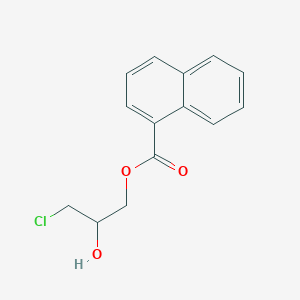
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, substituted with a chloro group, a hydroxypropyl group, and a carboxylate group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate typically involves the following steps:
Naphthalene Derivative Preparation: The starting material, naphthalene, is first functionalized to introduce the carboxylate group at the 1-position. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxypropylation: The introduction of the hydroxypropyl group can be carried out through a nucleophilic substitution reaction. The naphthalene-1-carboxylate is reacted with an epoxide, such as propylene oxide, under basic conditions to yield the hydroxypropyl derivative.
Chlorination: The final step involves the chlorination of the hydroxypropyl group. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-Chloro-2-oxopropyl naphthalene-1-carboxylate.
Reduction: Formation of 3-Hydroxy-2-hydroxypropyl naphthalene-1-carboxylate.
Substitution: Formation of 3-Substituted-2-hydroxypropyl naphthalene-1-carboxylate derivatives.
Applications De Recherche Scientifique
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-hydroxypropyl benzene-1-carboxylate: Similar structure but with a benzene ring instead of a naphthalene ring.
2-Hydroxypropyl naphthalene-1-carboxylate: Lacks the chloro group.
3-Chloro-2-methoxypropyl naphthalene-1-carboxylate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
3-Chloro-2-hydroxypropyl naphthalene-1-carboxylate is unique due to the presence of both a chloro and a hydroxypropyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
| 109573-60-6 | |
Formule moléculaire |
C14H13ClO3 |
Poids moléculaire |
264.70 g/mol |
Nom IUPAC |
(3-chloro-2-hydroxypropyl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C14H13ClO3/c15-8-11(16)9-18-14(17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,16H,8-9H2 |
Clé InChI |
NWQHXDZCHLLGOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
